molecular formula C11H20O2 B8058792 (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester

Cat. No.: B8058792
M. Wt: 184.27 g/mol
InChI Key: GDZXZUMBOAQHIK-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester is an organic compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups at the 4-position and an acetic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of (4,4-Dimethyl-cyclohexyl)-acetic acid with methanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . This reaction typically occurs under mild conditions and is known for its efficiency in forming ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The choice of solvents and catalysts can be optimized for cost-effectiveness and sustainability. For example, the use of dimethyl carbonate (DMC) as a solvent and Mukaiyama’s reagent has been suggested for more sustainable esterification processes .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4,4-Dimethyl-cyclohexyl)-acetic acid and methanol. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
  • 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)

Uniqueness

(4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester is unique due to its specific cyclohexyl ring structure with two methyl groups at the 4-position, which can influence its reactivity and interactions compared to other similar compounds. This structural uniqueness can lead to different physical and chemical properties, making it valuable for specific applications .

Properties

IUPAC Name

methyl 2-(4,4-dimethylcyclohexyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2)6-4-9(5-7-11)8-10(12)13-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXZUMBOAQHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of the above alkene (100 mg, 0.54 mmol) in a mixture of ethyl acetate-methanol (0.8 mL, 1:1) was added Pd—C (10 mg, 20% on activated carbon) and the resultant mixture was stirred under hydrogen pressure (50 psi) for 2 h in a resealable glass pressure vessel equipped with a manometer and pressure valve. The catalyst was filtered off using a pad of Celite® and the Celite® pad was washed with an ethyl acetate-methanol mixture (1:1, about 10 mL). The combined filtrate was concentrated under reduced pressure to give the desired (4,4-dimethyl-cyclohexyl)-acetic acid methyl ester (80 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
0.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

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